molecular formula C24H22N4O5 B2998626 N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 895647-26-4

N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2998626
CAS No.: 895647-26-4
M. Wt: 446.463
InChI Key: BZYSROZIVMVBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with two 2-methoxyphenyl groups. The acetamide linker at position 2 allows structural flexibility, which may influence target binding specificity . While direct synthesis data for this compound are absent in the provided evidence, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or multi-component reactions (e.g., ).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-32-19-11-5-3-8-16(19)14-28-23(30)17-9-7-13-25-22(17)27(24(28)31)15-21(29)26-18-10-4-6-12-20(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSROZIVMVBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the 2-methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and reported activities of the target compound with structurally related analogs:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight Reported Activity / Notes Evidence ID
Target Compound Pyrido[2,3-d]pyrimidine 2× 2-methoxyphenyl, 2,4-dioxo, acetamide linker ~463.4 (calc) Not explicitly reported; inferred kinase/modulator potential N/A
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide Pyridine + oxadiazole Chlorophenyl, oxadiazole, methyl groups 473.3 Potential kinase inhibition (structural analogy)
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido-indole Chlorophenyl, thioether, 3-methoxyphenyl 453.9 Anticancer/antibacterial (sulfhydryl group)
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenyl, sulfhydryl, tetrahydro ring ~424.5 Antimicrobial (68–74% yield)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Thiazolidinedione + acetamide Nitrophenyl, dioxothiazolidinone, methoxyphenoxy 430.2 Hypoglycemic (IR: 3509 cm⁻¹ for NH/OH)

Key Observations:

Electron-Withdrawing Groups: Chloro and nitro substituents () enhance binding affinity to hydrophobic pockets but may reduce metabolic stability .

Core Structure Diversity: Pyrido[2,3-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine (): The pyrido core’s extended conjugation may favor interactions with ATP-binding pockets in kinases, whereas pyrrolo derivatives often target nucleotide-binding domains . Thieno-pyrimidine () and pyrimido-indole () cores exhibit distinct electronic profiles, influencing redox activity and target selectivity .

Biological Activity Trends :

  • Antimicrobial : Sulfhydryl-containing derivatives () show moderate activity (68–74% yield in synthesis) but lack specificity .
  • Hypoglycemic : Thiazolidinedione-linked acetamides () demonstrate significant hypoglycemic effects via PPAR-γ modulation, a pathway unlikely for the target compound .

Conflicting Evidence and Limitations

  • Synthetic Feasibility : and suggest divergent synthetic routes (e.g., nucleophilic substitution vs. microwave-assisted), which may impact scalability and purity .

Biological Activity

N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound that falls within the pyridopyrimidine class of molecules, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • A pyrido[2,3-d]pyrimidine core that is known for its pharmacological properties.
  • Methoxyphenyl substituents that may influence its biological interactions.

Pyridopyrimidine derivatives are known to interact with various biological targets. According to a review on the synthesis and therapeutic potential of these compounds:

  • They often target dihydrofolate reductase (DHFR) and various kinases, including tyrosine-protein kinase Abl and MAP kinases .
  • The presence of methoxy groups in the structure may enhance lipophilicity, facilitating cell membrane penetration and improving bioavailability .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyridopyrimidine derivatives:

  • For instance, compounds similar to this compound have shown significant inhibition against cancer cell lines by targeting DHFR .
  • In vitro studies indicated that these compounds could effectively inhibit tumor growth in models of melanoma and urothelial cancer .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties:

  • A study on related pyridopyrimidine derivatives highlighted their ability to inhibit acetylcholinesterase (AChE) . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antitumor Efficacy : A derivative with a similar structure was tested for its antitumor efficacy against carcinosarcoma in rats. The results showed promising antitumor effects when administered in combination with other therapeutic agents .
  • AChE Inhibition : Another study evaluated various pyridopyrimidine derivatives for their AChE inhibitory activity. One derivative demonstrated moderate to good inhibition levels, indicating potential therapeutic applications in cognitive disorders .

Research Findings Summary Table

Biological Activity Target Effect Reference
AnticancerDihydrofolate Reductase (DHFR)Inhibition of tumor growth
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate to good inhibition

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing pyrido[2,3-d]pyrimidine derivatives like N-(2-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}acetamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Core formation : Condensation of substituted pyrimidine precursors with acetamide derivatives under acidic or basic conditions.

Functionalization : Introduction of methoxyphenyl groups via alkylation or nucleophilic substitution. For example, highlights the use of TMSOTf as a catalyst for glycosylation, adaptable for methoxyphenyl coupling .

Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (methanol/ethyl acetate) to isolate intermediates and final products.

  • Data Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Approach :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, methoxy groups appear as singlets at δ ~3.8 ppm, while aromatic protons resonate between δ 6.8–8.2 ppm () .
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C24_{24}H22_{22}N4_4O5_5: 471.15) .
  • IR : Confirm carbonyl (C=O) stretches at ~1660–1700 cm1^{-1} and NH stretches at ~3300 cm1^{-1} .

Q. What purification strategies are effective for removing byproducts in pyrido-pyrimidine syntheses?

  • Optimized Methods :

  • Flash Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Dissolve crude product in hot methanol, filter, and cool to −20°C for high-purity crystals (≥98% by HPLC) .
    • Common Challenges : Residual solvents (DMF, DCM) may persist; employ vacuum drying or azeotropic distillation with toluene .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Experimental Design :

Analog Synthesis : Modify methoxyphenyl substituents (e.g., replace with halogen or nitro groups) to assess electronic effects.

Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., cancer cell viability). demonstrates hypoglycemic activity via thiazolidinedione derivatives, suggesting similar protocols .

Data Analysis : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values using multivariate regression.

  • Contradictions : Bioactivity discrepancies may arise from solubility differences; use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity .

Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?

  • Workflow :

Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Free Energy Calculations : Apply MM-PBSA to estimate binding affinities.

  • Validation : Cross-reference computational results with experimental SAR data. For example, highlights pyridine derivatives' interactions with enzymes, guiding target selection .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrido-pyrimidine analogs?

  • Troubleshooting Steps :

Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Meta-Analysis : Compare datasets using platforms like PubChem BioActivity, noting batch-to-batch variability in compound purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.